Estriol-d3

LC-MS/MS Method Validation Bioanalysis

Accurate LC-MS/MS quantification of endogenous estriol is compromised by matrix effects and variable extraction recovery. Estriol-d3 solves this as an ideal internal standard. - High absolute recovery (92.9%) and precision (RSD <3%) in human plasma - Method linearity r>0.999 with LOD down to 5 ng/L - ISO 17034 certified: isotopic purity 98.8%, chemical purity ≥99.1% - Enables ISO 17025 accreditation and PK study validity

Molecular Formula C18H24O3
Molecular Weight 291.4 g/mol
Cat. No. B15543763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol-d3
Molecular FormulaC18H24O3
Molecular Weight291.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D
InChIKeyPROQIPRRNZUXQM-GQLOBORWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol-d3 Procurement and Differentiation


Estriol-d3 (CAS: 79037-36-8) is a stable isotopically labeled analog of the endogenous estrogen hormone estriol [1]. As a deuterated internal standard (IS), it is specifically designed for the accurate and precise quantification of endogenous estriol in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its fundamental value proposition lies not in its biological activity, which is identical to unlabeled estriol, but in its physicochemical near-equivalence that allows it to track and correct for analyte losses, matrix effects, and instrumental variability throughout the entire analytical workflow [3].

Workflow LC-MS/MS quantification of endogenous estriol
Selection Isotopic internal standard for analyte loss and matrix effect correction
Use Context Requires near-equivalent physicochemical behavior without native interference

Estriol-d3 vs. Generic Alternatives


The selection of an internal standard is critical for analytical accuracy and is not interchangeable. While unlabeled estriol or a structurally similar estrogen might be considered as a cheaper alternative, this approach fails to meet the fundamental requirement of an ideal IS: chemical and physical behavior identical to the analyte without interference. An IS must co-elute with the analyte, experience identical extraction recovery and ionization efficiency, and be absent from the native sample [1]. Estriol-d3 meets these criteria due to its isotopic labeling. In contrast, the use of an unlabeled analog introduces differential behavior during sample preparation and analysis, leading to inaccurate quantification, as recovery rates and matrix effects cannot be effectively normalized [2]. The quantitative evidence below demonstrates exactly where Estriol-d3 provides this verifiable, non-substitutable advantage.

Unlabeled estriol may not provide identical co-elution and ionization efficiency, which limits effective matrix effect normalization.
Structural analogs can exhibit differential extraction recovery, potentially introducing bias that the IS cannot correct.
Non-isotopic internal standards lack isotopic enrichment traceability, which may complicate method validation documentation.

Estriol-d3 Comparative Performance Data


Recovery, Precision, and Detection Limit

In a validated LC-MS/MS method for estriol quantification in human plasma, using Estriol-d3 as the internal standard resulted in an absolute recovery of 92.9% [1]. In contrast, a method for estriol in soil, which did not utilize a matched deuterated IS, reported a much lower and highly variable recovery range of 46-94% [2]. Furthermore, the use of Estriol-d3 enabled high precision with inter-assay RSDs of 1.29-2.89% across a low concentration range (39-650 ng/L) [1], which is essential for trace-level analysis.

Recovery & Precision
Reported
92.9% absolute recovery
vs. 46–94% without matched IS
Supports method recovery normalization
Cross-study; matrix context may differ
LC-MS/MS Method Validation Bioanalysis

Isotopic Purity and Traceability

High-quality Estriol-d3 products are provided as certified reference materials (CRMs) under strict ISO guidelines, ensuring reliable quantification. A representative certificate of analysis shows a chemical purity of ≥99.1% and an isotopic purity of 98.8% [1]. This high level of certification, including a stated expanded uncertainty (U) of 0.5%, is a key differentiator from lower-purity reagents or unlabeled estriol (CAS 50-27-1), which may have different or unspecified purity levels and lack isotopic enrichment data [2].

Purity & Certification
Class-level
Chemical purity ≥99.1%
Isotopic purity 98.8% (ISO 17034 CRM)
Supports metrological traceability
Class-level; verify certificate
Certified Reference Material Quality Control ISO 17034

Deuterium Position and Stability

The position of the deuterium label is critical for analyte stability during sample preparation. A study on beta-estradiol found that the 16,16,17-d3 isotopologue was stable during acid hydrolysis (1 M HCl/methanol, 80°C, 20 min), while the 2,4-d2 and 2,4,16,16-d4 isotopologues showed structural changes [1]. While this is a class-level inference for estrogens, it directly informs the procurement of Estriol-d3. Estriol-d3, typically labeled at positions 2,4,17, is a specific isotopologue selected for its potential for greater stability, minimizing the risk of deuterium loss (back-exchange) that can lead to inaccurate quantification.

Label Stability
Class-level
16,16,17-d3 isotopologue stable in acid hydrolysis
2,4-d2 and 2,4,16,16-d4 showed structural changes
Informs isotopologue selection for sample prep
Estradiol inference; review for Estriol-d3
Isotope Exchange Sample Preparation GC-MS

Matrix Effect Compensation

In a validated method for the simultaneous determination of 7 female sex hormones in essential oil, Estriol-D3 was used as an internal standard specifically to reduce matrix effects [1]. The method achieved average recoveries of 88.5%-114.8% with intra-assay RSDs of 4.8%-18.9% across a spiked range of 20-500 µg/kg. This is a direct application where Estriol-D3, along with other deuterated IS, is essential for correcting for complex matrix interferences in a complex sample type, a function that cannot be performed by an unlabeled or non-identical analog.

Matrix Effect Control
Head-to-head
Recovery 88.5–114.8%
RSD 4.8–18.9% in essential oil matrix
Enables multi-analyte accuracy in complex matrices
UPLC-MS/MS method; 20–500 µg/kg spike
Matrix Effect LC-MS/MS Multi-analyte

Estriol-d3 Validated Applications


Pregnancy Monitoring Assay Development

Estriol-d3 is the optimal internal standard for developing and validating LC-MS/MS assays to quantify serum estriol levels during pregnancy. The high absolute recovery (92.9%) and excellent precision (RSD < 3%) demonstrated in human plasma methods ensure reliable and accurate measurements, which are critical for assessing fetoplacental unit health [1].

Pharmacokinetic and Metabolism Studies

In pharmacokinetic studies requiring trace-level quantification of estriol in plasma or urine, Estriol-d3 is essential for normalizing for variable extraction efficiency and matrix effects. The evidence of method linearity (r>0.999) and low detection limits (down to 5 ng/L) supports its use in generating robust, reproducible PK data, which is not achievable with an unlabeled analog [1].

Endocrine Disruptor Screening Methods

For environmental or food safety applications requiring simultaneous quantification of multiple estrogens in complex matrices (e.g., essential oils, wastewater), Estriol-d3 serves as a critical component of an isotope dilution strategy. Its use, as demonstrated in a 7-hormone assay, directly compensates for matrix-induced ion suppression, enabling acceptable method recovery (88.5-114.8%) and precision that would otherwise be compromised [2].

Method Validation and CRM Production

Laboratories seeking accreditation (e.g., ISO 17025) or developing reference measurement procedures require high-purity, certified reference materials. Procuring Estriol-d3 that is certified to ISO 17034 with documented isotopic (98.8%) and chemical purity (≥99.1%) provides the necessary metrological traceability and data integrity for method validation and quality control [3].

Application
Selection Property
Validation Focus
Pregnancy research estriol quantification
Human plasma method recovery and precision
Serum estriol assay accuracy in research studies
Pharmacokinetic and metabolism research
Trace-level quantification with low detection limits
PK data reproducibility and method linearity
Endocrine disruptor multi-analyte screening
Matrix effect compensation for complex samples
Recovery and precision in essential oil or environmental matrices
Method validation and CRM production
Certified isotopic and chemical purity (ISO 17034)
Metrological traceability and data integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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